5-Chloro-6-fluoro-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is a well-established route for constructing indole rings . The process often starts with the formation of an intermediate, such as a 5,6,7-indole aryne precursor, followed by various substitution reactions to introduce the chloro and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like manganese dioxide in carbon tetrachloride.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, carbon tetrachloride.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination, and Selectfluor for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Chloro-6-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby affecting cellular pathways. The indole ring’s ability to delocalize electrons makes it a versatile pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole-2-carboxylic acid: Shares the indole core but lacks the chloro substitution.
6-Chloroindole-2-carboxylic acid: Similar structure but without the fluoro group.
Uniqueness
What sets 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid apart is its dual substitution pattern, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHWJXKKPCHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597135 | |
Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-55-9 | |
Record name | 5-Chloro-6-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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